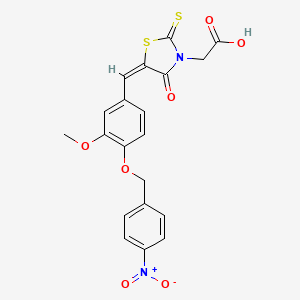

(E)-2-(5-(3-methoxy-4-((4-nitrobenzyl)oxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid

CAS No.: 312608-15-4

Cat. No.: VC6205469

Molecular Formula: C20H16N2O7S2

Molecular Weight: 460.48

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 312608-15-4 |

|---|---|

| Molecular Formula | C20H16N2O7S2 |

| Molecular Weight | 460.48 |

| IUPAC Name | 2-[(5E)-5-[[3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |

| Standard InChI | InChI=1S/C20H16N2O7S2/c1-28-16-8-13(9-17-19(25)21(10-18(23)24)20(30)31-17)4-7-15(16)29-11-12-2-5-14(6-3-12)22(26)27/h2-9H,10-11H2,1H3,(H,23,24)/b17-9+ |

| Standard InChI Key | FOPBKWHCYMYQRO-RQZCQDPDSA-N |

| SMILES | COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O)OCC3=CC=C(C=C3)[N+](=O)[O-] |

Introduction

Chemical Structure and Nomenclature

Systematic Breakdown of the IUPAC Name

The IUPAC name (E)-2-(5-(3-methoxy-4-((4-nitrobenzyl)oxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid delineates the compound’s architecture with precision:

-

Thiazolidinone core: A five-membered ring containing nitrogen and sulfur atoms at positions 1 and 3, respectively, with a ketone group at position 4 and a thione group at position 2.

-

Benzylidene substituent: A benzaldehyde-derived moiety attached to position 5 of the thiazolidinone ring, featuring methoxy (-OCH₃) and 4-nitrobenzyloxy (-OCH₂C₆H₄NO₂) groups at positions 3 and 4 of the benzene ring.

-

Acetic acid side chain: A carboxylic acid group (-CH₂COOH) linked to the nitrogen at position 3 of the thiazolidinone.

-

Stereochemistry: The (E) configuration indicates that the benzylidene group’s substituents are on opposite sides of the double bond connecting it to the thiazolidinone ring.

Molecular Formula and Physicochemical Properties

Based on structural analysis, the molecular formula is C₂₁H₁₇N₃O₇S₂, with a molecular weight of 511.51 g/mol. Key inferred properties include:

Synthesis and Characterization

Synthetic Pathways

The synthesis of this compound likely follows a multi-step sequence common to thiazolidinone derivatives, as exemplified by methodologies in the literature :

-

Formation of the Thiazolidinone Core:

-

Condensation of thiourea with α-bromoketones or α-chloroketones via the Hantzsch thiazole synthesis, forming the 2-thioxo-thiazolidin-4-one scaffold.

-

-

Benzylidene Substitution:

-

Knoevenagel condensation between the thiazolidinone and 3-methoxy-4-hydroxybenzaldehyde, followed by nitrobenzylation of the phenolic -OH group using 4-nitrobenzyl bromide under basic conditions.

-

-

Acetic Acid Side Chain Introduction:

Characterization Techniques

Key analytical data for such compounds typically include:

-

¹H/¹³C NMR: Peaks corresponding to the benzylidene protons (δ 7.2–8.1 ppm), methoxy group (δ 3.8 ppm), and nitrobenzyl moiety (δ 5.2 ppm for -OCH₂-) .

-

IR Spectroscopy: Stretches for C=O (1680–1720 cm⁻¹), C=S (1250–1300 cm⁻¹), and NO₂ (1520–1350 cm⁻¹) .

-

Mass Spectrometry: Molecular ion peak at m/z 511.51 (M⁺) with fragments corresponding to the loss of NO₂ (46 Da) and acetic acid (60 Da) .

Pharmacokinetic and Formulation Challenges

Solubility and Bioavailability

Like many thiazolidinones, this compound’s poor aqueous solubility (<10 µg/mL) poses formulation challenges. Patent US7795293B2 highlights salt formation (e.g., monoethanolamine) as a strategy to enhance solubility, increasing bioavailability by 3–5 fold .

Metabolic Stability

Nitroreductase enzymes may reduce the nitro group to an amine, altering activity. Prodrug approaches, such as esterification of the acetic acid moiety, could mitigate premature metabolism .

Future Research Directions

-

Structure-Activity Relationship (SAR) Studies:

-

Modifying the nitrobenzyloxy group to explore halogenated or alkylated variants.

-

-

In Vivo Efficacy and Toxicity Profiling:

-

Rodent models for evaluating antitumor and antimicrobial efficacy alongside hepatic/renal toxicity.

-

-

Nanoparticle-Based Delivery Systems:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume